molecular formula C15H20BrNO2 B1312365 Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate CAS No. 566905-89-3

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate

Cat. No.: B1312365
CAS No.: 566905-89-3
M. Wt: 326.23 g/mol
InChI Key: OBTTXMHWNBHMNH-UHFFFAOYSA-N
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Description

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C15H20BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl bromide. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Oxidation: Hydrogen peroxide in acetic acid is a typical oxidizing condition.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.

    Reduction Products: The major product is the ethyl derivative of the original compound.

    Oxidation Products: N-oxides of the piperidine ring.

Scientific Research Applications

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: It is used in the development of drugs targeting the central nervous system and other therapeutic areas.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals .

Comparison with Similar Compounds

    Benzyl 4-bromopiperidine-1-carboxylate: Similar structure but lacks the ethyl group.

    Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate: Similar structure with an iodine atom instead of bromine.

Uniqueness: Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromoethyl group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

benzyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTTXMHWNBHMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCBr)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453616
Record name Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566905-89-3
Record name Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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